molecular formula C21H13N3O4S B14949133 4-(1,3-benzothiazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline

4-(1,3-benzothiazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline

Cat. No.: B14949133
M. Wt: 403.4 g/mol
InChI Key: RJSNIXPXJVKKDT-UHFFFAOYSA-N
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Description

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE is a complex organic compound that features a benzothiazole ring and a benzodioxole ring. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. For N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE, the synthesis would likely involve the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles, utilizing environmentally friendly solvents and catalysts. Methods such as microwave-assisted synthesis and the use of ionic liquids have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole derivatives, including N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE, can undergo various chemical reactions such as:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce corresponding amines .

Scientific Research Applications

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE is unique due to its combination of benzothiazole and benzodioxole rings, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C21H13N3O4S

Molecular Weight

403.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C21H13N3O4S/c25-24(26)17-10-19-18(27-12-28-19)9-14(17)11-22-15-7-5-13(6-8-15)21-23-16-3-1-2-4-20(16)29-21/h1-11H,12H2

InChI Key

RJSNIXPXJVKKDT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)[N+](=O)[O-]

Origin of Product

United States

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